6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.0713236 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide, a complex organic compound, is synthesized through various chemical processes. One method involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation reactions (Ochi & Miyasaka, 1983). Another approach includes the green synthesis of this compound under microwave irradiation conditions, highlighting the evolving methods in chemical synthesis (Jyothi & Madhavi, 2019).
Biological and Antimicrobial Activity
The compound shows promise in biological applications, particularly in antimicrobial activities. For instance, certain derivatives have been found to exhibit significant antimicrobial properties, which could be beneficial in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Potential
In the field of oncology, derivatives of this compound have shown anticancer activities. Research indicates that specific substitutions on the pyrazine ring can lead to compounds with strong cytotoxicity against various cancer cell lines, suggesting potential for developing novel anticancer drugs (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Applications in Agriculture
The compound and its derivatives have also found applications in agriculture. They have been studied as inhibitors of photosynthetic electron transport, which could be useful in the development of new herbicides or growth regulators (Vicentini et al., 2005).
Chemical Reactivity and Transformations
Further studies on this compound focus on its chemical reactivity and potential for forming new chemical structures. For example, the conversion of related compounds into new ring systems via reactions with nucleophiles, showcasing the versatility of this chemical structure in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antitubercular effects . The mechanism of action often involves binding to a specific biological target, such as an enzyme or receptor, and modulating its activity.
Safety and Hazards
Properties
IUPAC Name |
6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-15(12-4-2-3-5-13(12)20)11-25-10-14(23-17(25)19(24)27)18(26)22-7-6-16-21-8-9-28-16/h2-5,8-11H,6-7H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJPXWDUWAIPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=C(N=C2C1=O)C(=O)NCCC3=NC=CS3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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